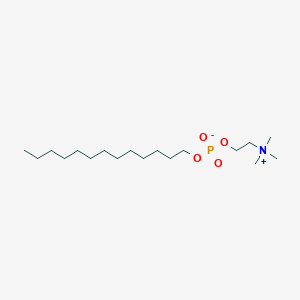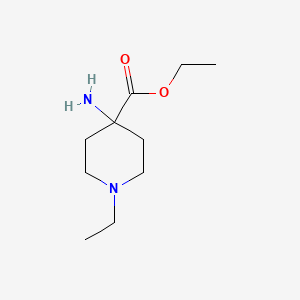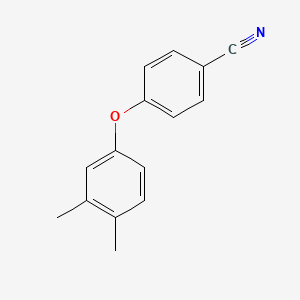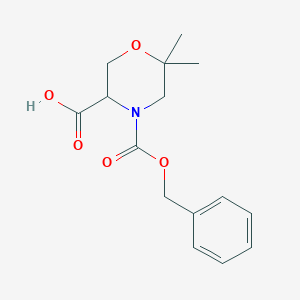
5-(4-Methoxycarbonylphenyl)nicotinic acid, 95%
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
5-(4-Methoxycarbonylphenyl)nicotinic acid (also known as 5-MCPN or 5-MCPNA) is a synthetic compound derived from nicotinic acid, which is an essential nutrient found in many foods. It is a derivative of the naturally occurring vitamin B3 (niacin). 5-MCPN is an important research chemical, used in various scientific studies and experiments. It has been studied for its potential applications in the fields of biochemistry, physiology, and pharmacology.
Wirkmechanismus
The exact mechanism of action of 5-MCPN is not fully understood. However, it is believed to act as a partial agonist of the nicotinic acetylcholine receptor (nAChR), which is involved in the regulation of neurotransmission. This suggests that 5-MCPN may have a role in the regulation of neuronal excitability and synaptic plasticity.
Biochemical and Physiological Effects
5-MCPN has been shown to have various biochemical and physiological effects. It has been shown to increase the activity of certain enzymes involved in glucose metabolism, such as hexokinase and pyruvate dehydrogenase. In addition, 5-MCPN has been shown to reduce the production of inflammatory cytokines, such as TNF-α and IL-6. It has also been shown to reduce oxidative stress by increasing the activity of antioxidant enzymes, such as superoxide dismutase and catalase.
Vorteile Und Einschränkungen Für Laborexperimente
The use of 5-MCPN in laboratory experiments has several advantages. It is a relatively inexpensive and easily synthesized compound, which makes it an attractive option for research purposes. In addition, it has a high degree of purity, which makes it ideal for use in biochemical and physiological studies. However, there are some limitations to its use in laboratory experiments. For example, it has a relatively short half-life, which can limit its effectiveness in long-term studies.
Zukünftige Richtungen
The potential applications of 5-MCPN are still being explored. Future studies could focus on its potential use in the treatment of various neurological and metabolic disorders, such as Alzheimer’s disease, Parkinson’s disease, and diabetes. In addition, further research could be conducted to explore its potential anti-cancer properties, as well as its ability to reduce inflammation and oxidative stress. Finally, future studies could investigate the mechanisms by which 5-MCPN acts on the nAChR, in order to better understand its effects on neuronal excitability and synaptic plasticity.
Synthesemethoden
5-MCPN can be synthesized from nicotinic acid using a two-step process. The first step involves the oxidation of nicotinic acid with a mixture of nitric acid and sulfuric acid, resulting in the formation of 5-methoxycarbonyl-2-pyridinecarboxylic acid. The second step involves the condensation of this intermediate with 4-methoxybenzaldehyde, resulting in the formation of 5-(4-methoxycarbonylphenyl)nicotinic acid.
Wissenschaftliche Forschungsanwendungen
5-MCPN has been used in a variety of scientific research applications. It has been studied for its potential use in the treatment of Alzheimer's disease and other neurodegenerative disorders. It has also been studied for its role in the regulation of glucose metabolism and insulin sensitivity. In addition, 5-MCPN has been studied for its potential anti-cancer properties, as well as its ability to reduce inflammation and oxidative stress.
Eigenschaften
IUPAC Name |
5-(4-methoxycarbonylphenyl)pyridine-3-carboxylic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H11NO4/c1-19-14(18)10-4-2-9(3-5-10)11-6-12(13(16)17)8-15-7-11/h2-8H,1H3,(H,16,17) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WATFJDSJGSBQFD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CC=C(C=C1)C2=CC(=CN=C2)C(=O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H11NO4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50679487 |
Source


|
| Record name | 5-[4-(Methoxycarbonyl)phenyl]pyridine-3-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50679487 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
257.24 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
1258608-90-0 |
Source


|
| Record name | 5-[4-(Methoxycarbonyl)phenyl]pyridine-3-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50679487 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.














